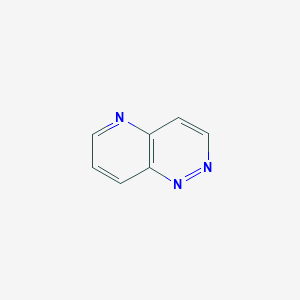













|
REACTION_CXSMILES
|
C(N([CH2:17][C:18]([OH:20])=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.IC1C=CC([OH:28])=CC=1.OO.[N:31]1[C:36]2[CH:37]=[CH:38]C=[N:40][C:35]=2[CH:34]=[CH:33][N:32]=1>C(O)C(N)(CO)CO.CS(C)=O>[CH:37]1[CH:36]=[C:35]([NH2:40])[C:34]2[C:33]([NH:32][NH:31][C:18](=[O:20])[C:17]=2[CH:38]=1)=[O:28]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
10 μL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
whereto
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=NC=CC2=C1C=CC=N2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C(CO)(CO)N)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C(CO)(CO)N)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
by mixing
|
|
Type
|
ADDITION
|
|
Details
|
containing horseradish peroxidase at the concentrations of 10 pg/ml, 100 pg/ml 1 ng/ml or 10 ng/ml
|
|
Type
|
CUSTOM
|
|
Details
|
of the tubes, chemiluminescent reaction
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |